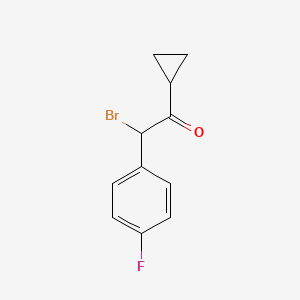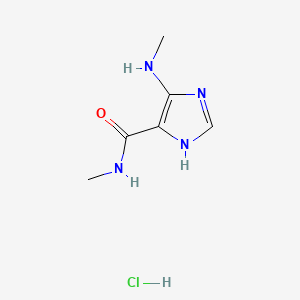
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is an organic compound with the molecular formula C11H10BrFO It is a brominated ketone that features a cyclopropyl group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenylacetate and cyclopropane carbonyl chloride.
Acylation Reaction: These starting materials undergo an acylation reaction to form cyclopropyl-2-(2-fluorophenyl)ethanone.
Halogenation: The resulting compound is then subjected to a halogenation reaction using a bromination reagent to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. The process is scalable and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
Oxidation: Products include carboxylic acids or other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
Uniqueness
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is unique due to its specific combination of a cyclopropyl group and a fluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)8-1-2-8)7-3-5-9(13)6-4-7/h3-6,8,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYRUYTSJOCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B589894.png)







![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)
